

2-Amino-2-methyl-1,3-propanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Amino-2-methyl-1,3-propanediol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2-Amino-2-methyl-1,3-propanediol**, a versatile organic compound with significant applications in biochemical research and chemical synthesis. This document consolidates its chemical identity, physical and chemical properties, and common synonyms. Detailed experimental protocols for its use as a biological buffer and as a precursor in organic synthesis are provided, alongside graphical representations of these workflows. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

2-Amino-2-methyl-1,3-propanediol is a substituted aliphatic alcohol and a primary amine. Its unique structure, featuring two hydroxyl groups and a primary amine on a tertiary carbon, imparts useful properties as both a buffer and a chemical intermediate.

A comprehensive list of its identifiers, synonyms, and alternative names is provided in the table below for clear identification and cross-referencing in literature and chemical databases.

Identifier Type	Value	Citation
IUPAC Name	2-amino-2-methylpropane-1,3-diol	[1]
CAS Number	115-69-5	[1][2][3]
EC Number	204-100-7	[2][3]
Molecular Formula	C4H11NO2	[1][2]
Common Synonyms	Ammediol, AMPD, Aminomethyl propanediol	[2][4][5][6]
Trade Names	Gentimon	[5][7]
Other Names	1,1-Di(hydroxymethyl)ethylamine, Isobutandiol-2-amine, 2-Amino-2-methyl-1,3-propandiol	[5][7][8]

Physicochemical Properties

The physicochemical properties of **2-Amino-2-methyl-1,3-propanediol** are critical for its application in various experimental settings. These properties are summarized in the table below.

Property	Value	Citation
Molar Mass	105.14 g/mol	[2][3]
Appearance	White crystalline powder/solid	[3][9][10]
Melting Point	109-111 °C	[8]
Boiling Point	151-152 °C at 10 mmHg	[3][8]
Solubility in Water	2500 g/L at 20 °C	[8][10]
pKa (25 °C)	8.8	[3]
pH (0.1 M aqueous solution)	10.8	[8]
Useful pH Range	7.8 - 9.7	[3]
Vapor Pressure	~10 mmHg at 152 °C	[3]

Applications in Research and Development

2-Amino-2-methyl-1,3-propanediol is utilized in a variety of applications owing to its buffering capacity in the physiological and alkaline pH range, and its utility as a building block in organic synthesis.

- **Biological Buffer:** It is widely used as a component of buffer solutions in biochemistry and molecular biology, particularly for enzyme assays that require a pH in the alkaline range, such as alkaline phosphatase activity assays. It is also used in gel electrophoresis systems. [11]
- **Organic Synthesis:** It serves as a precursor in the synthesis of various organic molecules, including surfactants, vulcanization accelerators, and pharmaceuticals.[8] A notable application is in the synthesis of 2-oxazolines, which are important intermediates in medicinal chemistry.
- **Cosmetics and Personal Care:** In cosmetic formulations, it functions as a pH adjuster and stabilizer.[7][8]

Experimental Protocols

This section provides detailed methodologies for two common applications of **2-Amino-2-methyl-1,3-propanediol**.

Preparation of AMPD Buffer for Alkaline Phosphatase Assay

This protocol describes the preparation of a 0.2 M AMPD buffer solution with a pH of 10.3, suitable for use in alkaline phosphatase activity assays.

Materials:

- **2-Amino-2-methyl-1,3-propanediol (AMPD)**
- 1 M Hydrochloric acid (HCl)
- Deionized water
- pH meter
- Volumetric flask (1 L)
- Magnetic stirrer and stir bar

Procedure:

- Weigh 21.03 g of **2-Amino-2-methyl-1,3-propanediol**.
- Dissolve the AMPD in approximately 500 mL of deionized water in a 1 L beaker using a magnetic stirrer.
- Carefully add 1 M HCl to the solution while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH of the solution reaches 10.3.
- Transfer the solution to a 1 L volumetric flask.
- Add deionized water to bring the final volume to 1 L.
- Mix the solution thoroughly.

- Store the buffer solution at room temperature in a tightly sealed container to prevent absorption of atmospheric CO₂, which can alter the pH. The buffer is stable for approximately one month under these conditions.

Synthesis of 2-Oxazolines

This protocol outlines a general procedure for the synthesis of a 2-oxazoline derivative from a carboxylic acid and **2-Amino-2-methyl-1,3-propanediol**, a common reaction in the development of pharmaceutical intermediates.

Materials:

- **2-Amino-2-methyl-1,3-propanediol**
- A carboxylic acid (e.g., benzoic acid)
- Thionyl chloride (SOCl₂) or a suitable dehydrating agent
- Anhydrous solvent (e.g., toluene)
- Sodium bicarbonate (NaHCO₃) solution
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

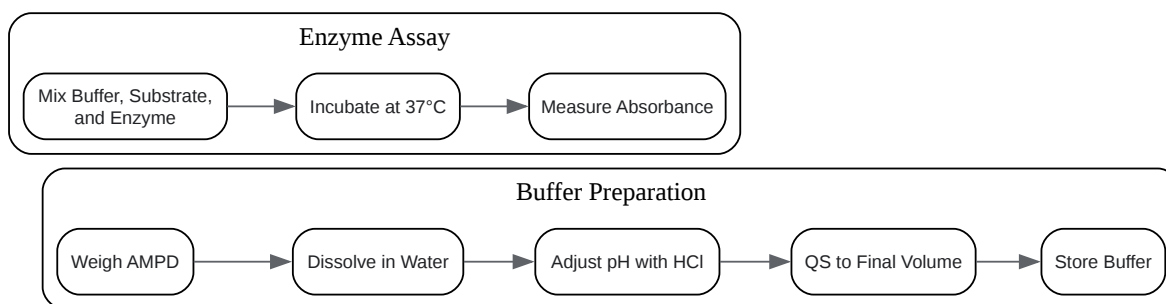
Procedure:

- In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.
- Slowly add thionyl chloride to the solution at 0 °C to form the corresponding acyl chloride. Stir the reaction mixture for 1-2 hours at room temperature.
- In a separate flask, dissolve **2-Amino-2-methyl-1,3-propanediol** in the anhydrous solvent.
- Slowly add the acyl chloride solution to the **2-Amino-2-methyl-1,3-propanediol** solution at 0 °C.

- Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and quench with a saturated sodium bicarbonate solution to neutralize any excess acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography or recrystallization to yield the desired 2-oxazoline.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows described in the protocols.



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Alkaline Phosphatase Assay Workflow



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2-Oxazoline Synthesis Workflow

Conclusion

2-Amino-2-methyl-1,3-propanediol is a valuable compound for researchers and scientists in various fields. Its well-defined physicochemical properties make it a reliable component in experimental setups, particularly as a biological buffer. Furthermore, its reactivity allows for its use as a versatile starting material in the synthesis of more complex molecules. The detailed protocols and workflows provided in this guide aim to facilitate its effective and safe use in the laboratory.

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